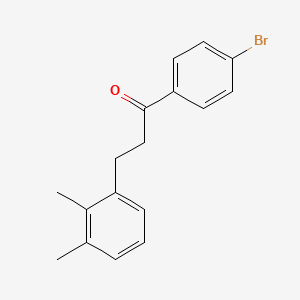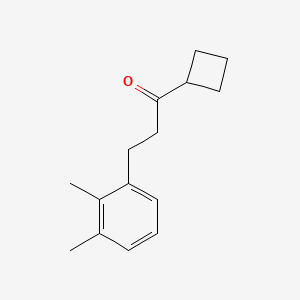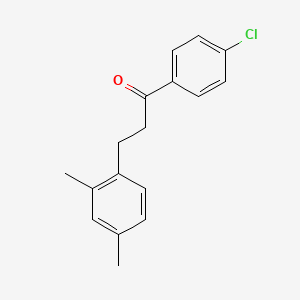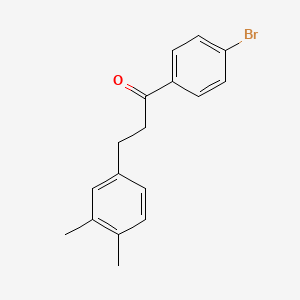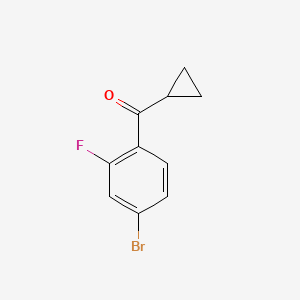
(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone
Vue d'ensemble
Description
(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C10H8BrFO. It is a member of the aryl ketone family, characterized by the presence of a bromine and fluorine atom on the phenyl ring and a cyclopropyl group attached to the carbonyl carbon.
Méthodes De Préparation
The synthesis of (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluorobenzene and cyclopropylcarbonyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromo-2-fluorobenzene is reacted with cyclopropylcarbonyl chloride in the presence of triethylamine at low temperatures (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The crude product is purified by column chromatography to obtain the desired this compound.
Analyse Des Réactions Chimiques
(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Applications De Recherche Scientifique
(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone depends on its specific application:
In Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit enzymes like acetylcholinesterase, which is relevant in the treatment of neurological disorders.
In Biological Studies: It can interact with proteins or nucleic acids, affecting their function and providing insights into their biological roles.
Comparaison Avec Des Composés Similaires
(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone can be compared with similar compounds such as:
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: This compound has a similar structure but with a chlorine atom instead of a cyclopropyl group.
(4-Bromo-2-fluorophenyl)(methyl)methanone: This compound has a methyl group instead of a cyclopropyl group, leading to differences in steric and electronic properties.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
(4-bromo-2-fluorophenyl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULDLBYCYVZYLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642502 | |
| Record name | (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-15-3 | |
| Record name | (4-Bromo-2-fluorophenyl)cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
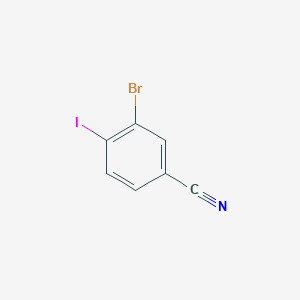

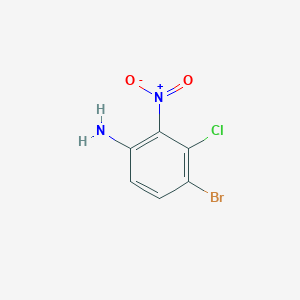
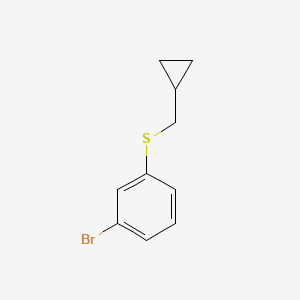
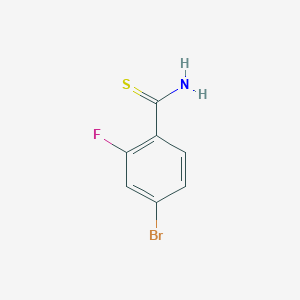
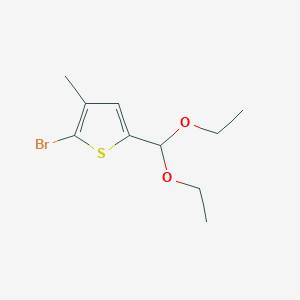
![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)

